The compound is commercially available from various suppliers, including AxisPharm, BPS Bioscience, and Sigma-Aldrich, with a typical purity of ≥95% . Its chemical formula is with a molecular weight of approximately 544.6 Da . It is categorized under biotinylation reagents, which are essential in biochemical research for tagging proteins for detection or purification.
The synthesis of (+)-Biotin-PEG3-NHS Ester typically involves the reaction between biotin and a PEG derivative that contains an NHS ester. A common method includes:
The molecular structure of (+)-Biotin-PEG3-NHS Ester features a biotin moiety linked to a three-unit PEG chain via an NHS ester. The NHS group allows for efficient conjugation to amines, while the PEG spacer enhances solubility and reduces steric hindrance during binding events. Key structural characteristics include:
The primary chemical reaction involving (+)-Biotin-PEG3-NHS Ester is its interaction with primary amines. The NHS group reacts with the epsilon-amino group of lysine residues or the N-terminal amino group of proteins under physiological conditions (pH 7-9), leading to:
The mechanism of action for (+)-Biotin-PEG3-NHS Ester involves:
The physical properties of (+)-Biotin-PEG3-NHS Ester include:
Chemical properties include:
(+)-Biotin-PEG3-NHS Ester has several scientific applications:
The chemoenzymatic synthesis of (+)-Biotin-PEG₃-NHS ester integrates enzymatic biotin activation with chemical conjugation to enhance reaction specificity. Biotin ligase enzymes selectively catalyze the formation of biotin-lysine bonds (biotinylation), enabling site-specific functionalization of proteins prior to PEG₃-NHS ester conjugation. This approach capitalizes on the enzyme’s affinity for biotin’s ureido ring, ensuring precise attachment without compromising the NHS ester’s reactivity toward primary amines [1] [2].
Critical to this strategy is the in situ activation of the carboxyl terminus of biotin using ATP-dependent ligases, which facilitates efficient coupling to PEG₃ spacers. The NHS ester group is subsequently introduced under anhydrous conditions (e.g., DMF or DCM) to prevent hydrolysis. Solvent optimization studies reveal that DMSO maintains NHS ester stability (hydrolysis <5% over 4 hours), while aqueous systems require pH 7–9 buffers to balance reactivity and stability [2] [6].
Table 1: Solvent Optimization for NHS Ester Stability
Solvent System | Hydrolysis Rate (t₁/₂, h) | Conjugation Efficiency (%) |
---|---|---|
Anhydrous DMSO | >24 | 98 |
pH 8.0 Phosphate | 1.5 | 85 |
Aqueous-DMSO (1:1) | 6.0 | 92 |
Stereochemical integrity is paramount for maintaining biotin’s binding affinity toward streptavidin. The (+)-enantiomer of biotin (3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanoic acid) contains three chiral centers, and inversion at any center drastically reduces binding (Kd weakening from 10⁻¹⁵ M to >10⁻⁶ M). During PEG₃-NHS ester synthesis, the stereoselective coupling of biotin’s valeric acid side chain to the triethylene glycol spacer must preserve these chiral elements [1] [5].
Asymmetric synthesis methods employ L-cysteine-derived intermediates to construct the thiophane ring, ensuring correct (3aS,4S,6aR) configuration. Purification via chiral HPLC (e.g., using amylose-based columns) achieves >99% enantiomeric excess. Notably, the PEG₃ spacer’s achirality eliminates competing stereochemical influences, allowing unhindered orientation of the NHS ester for downstream conjugations [3] [5].
Table 2: Key Stereochemical Elements in Biotin-PEG₃-NHS Ester
Chiral Center | Configuration | Role in Streptavidin Binding |
---|---|---|
C1 (Valeric) | S | Carboxylate coordination to Trp120 |
C3 (Ureido) | S | Hydrogen bonding to Asn118, Asp128 |
C6a (Thiophane) | R | Hydrophobic contact with Trp79, Phe139 |
The triethylene glycol (PEG₃) spacer in (+)-Biotin-PEG₃-NHS ester balances molecular flexibility with minimal hydrodynamic volume. Compared to shorter spacers (PEG₁–PEG₂), PEG₃’s 14.7 Å length enables deeper penetration into sterically constrained binding pockets while reducing entropic penalties during biotin-streptavidin interactions. Kinetic studies using surface plasmon resonance reveal PEG₃’s dissociation constant (Kd = 2.1 × 10⁻¹⁴ M) is 3-fold lower than PEG₂ and 10-fold lower than PEG₁ due to optimized bond rotation and reduced conformational strain [4] [7].
For applications requiring extended reach—such as integrin labeling in cryo-EM—PEG₄–PEG₆ spacers are preferable. However, PEG₃ maintains an optimal balance: longer spacers (>PEG₆) increase solubility but promote non-specific binding. Discrete PEG synthesis (monodisperse chains) via solid-phase coupling ensures uniform spacer length, eliminating polydispersity-related variability in binding kinetics [4] [8].
Table 3: Impact of PEG Spacer Length on Binding Kinetics
Spacer Length | Kd (M) | Hydrodynamic Radius (Å) | Application Suitability |
---|---|---|---|
PEG₁ | 1.8 × 10⁻¹³ | 3.5 | Surface-accessible epitopes |
PEG₃ | 2.1 × 10⁻¹⁴ | 8.9 | Moderate-depth binding pockets |
PEG₆ | 9.3 × 10⁻¹⁵ | 16.2 | Deep or buried binding sites |
Photocleavable (PC) variants of Biotin-PEG₃-NHS ester incorporate an o-nitrobenzyl carbonate moiety between biotin and the PEG₃ spacer, enabling UV-triggered release (λ = 365 nm) of biotinylated molecules from streptavidin matrices. The PC group’s design positions a nitro-aromatic chromophore adjacent to a labile carbonate bond, which undergoes Norrish type I cleavage upon excitation, releasing biotin and the conjugate within 5–25 minutes at 1–5 mW/cm² intensity [3] [5].
Key advantages include:
Applications in antibody-drug conjugate (ADC) development leverage PC Biotin-PEG₃-NHS for purifying payload intermediates, where traditional methods cause aggregation or deamidation.
Table 4: Photocleavage Efficiency Under Varying Conditions
UV Intensity (mW/cm²) | Time (min) | Release Efficiency (%) | Resin Reusability (Cycles) |
---|---|---|---|
1 | 25 | 85 | >20 |
3 | 15 | 92 | >15 |
5 | 5 | 98 | >10 |
Comprehensive Compound Index
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